Cas no 60821-63-8 (1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one)

1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one structure
60821-63-8 structure
Product Name:1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one
CAS No:60821-63-8
MF:C11H13NO
MW:175.227022886276
MDL:MFCD11587555
CID:495379
PubChem ID:12276314
Update Time:2026-04-29

1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(2,3-dihydro-1-methyl-1H-indol-5-yl)-
    • 1-(2,3-dihydro-1-Methyl-1H-indol-5-yl)-Ethanone
    • 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one
    • MDL: MFCD11587555

Computed Properties

  • Exact Mass: 175.09979

Experimental Properties

  • PSA: 20.31

1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one Pricemore >>

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1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one Related Literature

Additional information on 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one

Introduction to 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one (CAS No. 60821-63-8)

1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one, also known by its CAS number 60821-63-8, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and has garnered considerable attention due to its potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.

The chemical structure of 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one is characterized by a 2,3-dihydroindole ring system substituted with a methyl group at the 1-position and an acetone moiety at the 5-position. This unique structural arrangement imparts specific physicochemical properties that are crucial for its biological activities. The compound is a white crystalline solid with a molecular weight of approximately 195.24 g/mol and a melting point ranging from 97 to 99°C.

The synthesis of 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one can be achieved through various routes, but one of the most common methods involves the reaction of 5-acetylindoline with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via an SN2 mechanism, leading to the formation of the desired product with high yield and purity. Recent advancements in synthetic methodologies have also explored green chemistry approaches, utilizing environmentally friendly solvents and catalysts to enhance the sustainability and efficiency of the synthesis process.

In terms of biological activities, 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one has shown promising results in several areas of research. One of its notable applications is in the field of neuropharmacology, where it has been investigated for its potential as an antidepressant agent. Studies have demonstrated that this compound exhibits selective serotonin reuptake inhibition (SSRI) activity, similar to commonly used antidepressants such as fluoxetine and sertraline. The mechanism by which it modulates serotonin levels in the brain is still under investigation, but preliminary findings suggest that it may act through interactions with specific serotonin transporters.

Beyond its antidepressant properties, 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one has also been studied for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings have implications for its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory activity is believed to be mediated through the modulation of nuclear factor-kappa B (NF-kB) signaling pathways.

An emerging area of interest for 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one is its potential as an anticancer agent. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism by which it exerts these anticancer effects is multifaceted and may involve the activation of caspase-dependent pathways and the inhibition of cell cycle progression. Additionally, recent research has explored its ability to sensitize cancer cells to conventional chemotherapy agents, potentially enhancing treatment efficacy.

The safety profile of 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one has been evaluated in several preclinical studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects. Ongoing research is focused on optimizing dosing regimens and identifying potential drug interactions to ensure safe and effective use in clinical settings.

In conclusion, 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one (CAS No. 60821-63-8) is a versatile compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further development in various areas of medicinal chemistry and pharmaceutical research. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds promise for addressing unmet medical needs and improving patient outcomes.

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